molecular formula C10H10NNaO4S B1164889 3-Indole-3-acetaldehyde sodium bisulfite CAS No. 20095-27-6

3-Indole-3-acetaldehyde sodium bisulfite

Cat. No.: B1164889
CAS No.: 20095-27-6
M. Wt: 263.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Indole-3-acetaldehyde sodium bisulfite is typically prepared by reacting 3-indole-3-acetaldehyde with sodium bisulfite . The reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be promoted by heating or irradiation with light . After the reaction is complete, the product is obtained through crystallization, filtration, and drying .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Indole-3-acetaldehyde sodium bisulfite can undergo oxidation reactions to form various oxidized products.

    Reduction: It can also be reduced under appropriate conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often involve halogenating agents or nucleophiles.

Major Products Formed:

    Oxidation Products: Various oxidized forms of the indole ring.

    Reduction Products: Reduced derivatives of the original compound.

    Substitution Products: Compounds with substituted functional groups on the indole ring.

Scientific Research Applications

3-Indole-3-acetaldehyde sodium bisulfite has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-indole-3-acetaldehyde sodium bisulfite involves its interaction with molecular targets in biological systems. It can act as a precursor to neurotransmitter analogs, influencing neurotransmitter pathways . The compound’s effects are mediated through its ability to undergo various chemical reactions, forming active intermediates that interact with specific molecular targets.

Comparison with Similar Compounds

  • Indole-3-acetaldehyde
  • Indole-3-acetic acid
  • Indole-3-propionic acid
  • Indole-3-carboxaldehyde
  • Indole-3-acetamide

Comparison: 3-Indole-3-acetaldehyde sodium bisulfite is unique due to its bisulfite addition, which enhances its solubility and reactivity in certain reactions compared to its analogs . This makes it particularly useful in specific synthetic applications where other indole derivatives may not be as effective.

Properties

IUPAC Name

sodium;1-hydroxy-2-(1H-indol-3-yl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKPCRCESPDDQX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036176
Record name Indole-3-acetaldehyde-sodium bisulfite addition compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20095-27-6
Record name Indole-3-acetaldehyde-sodium bisulfite addition compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-acetaldehyde sodium bisulfite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.